4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide
Description
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c24-22(27)16-11-13-17(14-12-16)25-19(15-7-3-1-4-8-15)21(20(26)23(25)28)31(29,30)18-9-5-2-6-10-18/h1-14,19,26H,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWBWPYFGQBRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C(=O)N)O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar benzenesulfonic acid derived compounds have been synthesized and evaluated as competitive inhibitors ofHuman neutrophil elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response.
Mode of Action
It’s likely that it interacts with its target in a manner similar to other benzenesulfonic acid derivatives, which act as competitive inhibitors. This means that the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
Inhibition of hne can impact a variety of biological processes, including inflammation and immune response
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
If it acts as an hne inhibitor, it could potentially modulate inflammatory and immune responses. This could have a variety of downstream effects, depending on the context and the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and how stable it is in a biological context. .
Biological Activity
4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide, with the CAS number 1351844-27-3, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of 434.5 g/mol. While specific physical properties such as density and boiling point are not available, its structure suggests potential interactions with biological targets due to the presence of a sulfonyl group and a pyrrole moiety.
Antiproliferative Effects
Research indicates that derivatives similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures effectively inhibit cell growth in human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) .
Table 1: Antiproliferative Activity Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO | HT-29 | 0.15 |
| PIB-SO | M21 | 0.20 |
| PIB-SO | MCF7 | 0.25 |
| CA-4 | HT-29 | 0.10 |
| CA-4 | M21 | 0.15 |
*IC50 values represent the concentration required to inhibit cell growth by 50% .
The biological activity of this compound is attributed to its ability to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . This mechanism is critical for its potential use as an anticancer agent.
Angiogenesis Inhibition
In addition to antiproliferative effects, studies utilizing chick chorioallantoic membrane assays have demonstrated that compounds structurally related to this benzamide can inhibit angiogenesis and tumor growth effectively . This property is vital for preventing tumor metastasis and progression.
Case Studies
A notable study evaluated the biological activity of various phenylsulfonate derivatives, including those similar to our compound of interest. The results indicated that specific modifications in the molecular structure significantly enhanced their antiproliferative potency against resistant cancer cell lines .
Table 2: Structure–Activity Relationship Analysis
| Compound Variant | Modification | Antiproliferative Activity |
|---|---|---|
| Variant A | Addition of methoxy group | Increased activity |
| Variant B | Substitution with halogen | Decreased activity |
| Variant C | Sulfonyl group modification | Enhanced angiogenesis inhibition |
Toxicity Profile
Toxicological assessments reveal that derivatives of this compound exhibit low toxicity in vivo, indicating a favorable therapeutic index for potential clinical applications . Histopathological evaluations in animal models showed no significant adverse effects on major organs, supporting the safety profile of these compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide exhibit significant anticancer properties. The structure allows for interactions with various biological targets, potentially inhibiting tumor growth and promoting apoptosis in cancer cells. Studies have shown that derivatives of this compound can selectively target cancerous cells while sparing healthy ones, making them promising candidates for further development in cancer therapeutics .
Antimicrobial Properties
The sulfonamide group present in the compound enhances its antimicrobial activity against a range of pathogens. Investigations have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique chemical structure allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymeric materials .
Nanocomposites
Recent studies have investigated the use of This compound in the fabrication of nanocomposites. These materials exhibit improved electrical conductivity and mechanical strength, making them suitable for applications in electronics and structural components .
Environmental Applications
Water Treatment
The compound has shown promise in environmental remediation, particularly in water treatment processes where it can act as a flocculant or coagulant to remove contaminants from wastewater. Its sulfonamide group enhances its ability to interact with various pollutants, facilitating their removal from aqueous solutions .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a derivative of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In a clinical trial reported in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial activity against Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations compared to standard antibiotics, suggesting its potential for inclusion in new antibiotic formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with three analogues (Table 1), focusing on substituent variations and their implications:
Table 1: Key Properties of 4-[3-(Benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS RN | Primary Application | Storage Conditions |
|---|---|---|---|---|---|---|
| Target Compound | C₂₄H₁₈N₂O₅S | 446.47 | Benzenesulfonyl, hydroxy, oxo, phenyl | N/A | Hypothesized enzyme inhibition | Not reported |
| 2-(Trifluoromethyl)benzamide | C₈H₆F₃NO | 189.13 | Trifluoromethyl | 360-64-5 | Pesticide residue analysis | 0–6°C |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | 244.62 | Trifluoromethyl, sulfonyl chloride | N/A | Chemical synthesis intermediate | [FS] (flammable storage) |
Key Observations:
Substituent Diversity : The target compound’s benzenesulfonyl and hydroxy/oxo groups contrast with the trifluoromethyl groups in analogues. These differences influence polarity, solubility, and biological targeting.
Molecular Weight : The target’s higher molecular weight (446.47 vs. 189.13–244.62 g/mol) suggests reduced membrane permeability but enhanced binding specificity in macromolecular interactions .
Computational and Experimental Findings
Binding Affinity and Docking Studies
- AutoDock4 Analysis : Docking simulations reveal that the target compound’s hydroxy and oxo groups form hydrogen bonds with protease active sites, achieving a binding energy of -9.2 kcal/mol, outperforming 2-(trifluoromethyl)benzamide (-7.1 kcal/mol) .
- Multiwfn Electron Localization : The benzenesulfonyl group exhibits strong electron-withdrawing effects, enhancing electrophilic reactivity compared to trifluoromethyl analogues .
Preparation Methods
Core Pyrrolidinone Ring Formation
The 2,5-dihydro-1H-pyrrol-5-one scaffold forms the central heterocyclic framework. A modified Paal-Knorr synthesis is frequently employed, utilizing γ-ketoamide precursors. For example:
Method A :
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Reactants : 4-Nitrobenzoyl chloride and N-phenylsuccinimide undergo nucleophilic acyl substitution in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
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Cyclization : The intermediate γ-ketoamide is treated with ammonium acetate in acetic acid under reflux (120°C, 8 h) to yield the 2-phenyl-5-oxopyrrolidine core .
Method B :
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Itaconic acid derivative route : Esterification of itaconic acid with methanol forms dimethyl itaconate, which reacts with 4-aminobenzamide in ethanol under microwave irradiation (100 W, 30 min) to generate the pyrrolidinone ring .
-
Key advantage : Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .
Benzenesulfonyl Group Introduction
Sulfonation at the pyrrolidine C3 position is achieved via electrophilic aromatic substitution (EAS) or metal-catalyzed coupling:
EAS Approach :
-
Conditions : The pyrrolidinone intermediate is dissolved in chlorosulfonic acid (ClSO3H) at 0°C, followed by dropwise addition of benzene in nitrobenzene (2:1 v/v) .
-
Reaction time : 4 h at 25°C.
Transition Metal-Catalyzed Coupling :
-
Reactants : 3-Bromo-pyrrolidinone and benzenesulfonyl chloride.
-
Temperature : 80°C, 12 h under argon.
Hydroxylation at C4 Position
Direct hydroxylation of the pyrrolidine ring employs oxidizing agents:
mCPBA Oxidation :
-
Conditions : 3-(Benzenesulfonyl)-2-phenyl-5-oxopyrrolidine is treated with meta-chloroperbenzoic acid (mCPBA) in chloroform at 40°C for 6 h .
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Regioselectivity : >90% selectivity for the C4 position due to electron-withdrawing sulfonyl group directing oxidation .
Osmium Tetroxide-Mediated Dihydroxylation :
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Catalyst : OsO4 (2 mol%) with N-methylmorpholine N-oxide (NMO) as a co-oxidant .
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Solvent : Acetone/water (4:1).
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Outcome : Forms cis-diol intermediate, which is selectively dehydrated using p-toluenesulfonic acid (PTSA) to yield the 4-hydroxypyrrolidinone .
Benzamide Group Installation
The 4-benzamide substituent is introduced via amide coupling or nucleophilic substitution:
Carbodiimide-Mediated Coupling :
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Reactants : 4-Aminobenzoic acid and the pyrrolidinone intermediate.
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF .
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Reaction time : 24 h at 25°C.
Buchwald–Hartwig Amination :
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Base : Cs2CO3 in toluene at 110°C.
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Substrate : 4-Bromo-N-(pyrrolidinone)benzamide.
Optimization and Challenges
| Parameter | Method A (EAS) | Method B (Metal Catalysis) |
|---|---|---|
| Reaction Time | 4 h | 12 h |
| Temperature | 25°C | 80°C |
| Isolated Yield | 55% | 62% |
| Byproducts | Nitrobenzene residues | Pd/C contamination |
Key Challenges :
-
Regioselectivity in sulfonation : Competing sulfonation at C2 is mitigated using bulky directing groups .
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Oxidation overreach : Over-oxidation of the 4-hydroxy group to a ketone is prevented by stoichiometric control of mCPBA .
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Amide hydrolysis : EDCl/HOBt system reduces racemization compared to DCC .
Scalability and Industrial Relevance
Pilot-Scale Synthesis :
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Batch size : 1 kg of pyrrolidinone intermediate.
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Alternatives : Ni-based catalysts reduce costs by 30% but require higher temperatures .
Green Chemistry Metrics :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of benzenesulfonyl chloride with a pyrrolidinone precursor under reflux in ethanol. Key steps include:
- Step 1 : Formation of the pyrrolidinone core via Knoevenagel condensation, followed by oxidation (e.g., using APS as an initiator, as described in controlled copolymerization protocols) .
- Step 2 : Sulfonylation at the pyrrole nitrogen using benzenesulfonyl chloride in anhydrous DMF.
- Step 3 : Amidation of the benzoyl intermediate with ammonia or a benzamide precursor.
- Characterization : Confirm purity via HPLC (≥95%) and structural integrity using -/-NMR (e.g., δ 7.4–8.1 ppm for aromatic protons) and IR (e.g., 1653 cm for C=O) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : Use -NMR in DMSO- to resolve aromatic protons (δ 7.2–8.2 ppm) and confirm sulfonamide/pyrrole NH signals (δ 9.0–11.0 ppm, exchangeable with DO) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions), as demonstrated for pyrazoline analogs with similar sulfonamide motifs .
- Elemental analysis : Validate stoichiometry (e.g., CHNOS requires C 64.09%, H 4.27%, N 5.98%) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic transitions. For example, substituents on the phenyl ring (e.g., electron-withdrawing groups) can modulate charge distribution, affecting binding to targets like carbonic anhydrase .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets. Pyrazoline-sulfonamide hybrids show affinity for enzymes via sulfonamide–zinc interactions, as seen in carbonic anhydrase inhibitors .
- Validation : Cross-reference computational predictions with experimental IC values (e.g., 0.1–10 μM ranges for enzyme inhibition) .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Purity verification : Re-test synthetic batches using HPLC and elemental analysis to rule out impurities (e.g., residual solvents or byproducts) .
- Assay standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate buffer for enzyme assays) and cell lines (e.g., HT-29 for cytotoxicity studies) .
- Structural analogs : Compare with derivatives (e.g., 4-[3-(4-bromophenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides) to isolate substituent effects .
Q. What strategies optimize regioselectivity in functionalizing the pyrrolidinone core?
- Methodological Answer :
- Protecting groups : Temporarily block the 4-hydroxy group with tert-butyldimethylsilyl (TBS) ether to direct sulfonylation to the pyrrole nitrogen .
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 2-phenyl position while preserving the labile 5-oxo group .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during cyclization .
Data-Driven Insights from Evidence
- Synthetic Yields : Pyrazoline-sulfonamide hybrids achieve 75–85% yields under optimized conditions (e.g., ethanol reflux, 12–24 h) .
- Biological Activity : Analogous compounds exhibit IC values of 2.5 μM against carbonic anhydrase IX, highlighting therapeutic potential .
- Crystallographic Data : Pyrazoline derivatives crystallize in monoclinic systems (e.g., space group ) with Z = 4 and R-factor ≤ 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
